molecular formula C17H20N2O2S B2716931 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 433969-01-8

4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No.: B2716931
CAS No.: 433969-01-8
M. Wt: 316.42
InChI Key: RHKOURQYSNZCGE-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a hexahydroquinazolinone derivative characterized by a 2-methoxyphenyl substituent at the 4-position and a thioxo group at the 2-position. This compound belongs to a class of heterocycles with demonstrated pharmacological relevance, including antimicrobial, anticancer, and kinesin-inhibitory activities . Its synthesis typically involves one-pot multicomponent reactions using nanocatalysts under solvent-free conditions, ensuring moderate-to-high yields and environmental sustainability .

Properties

IUPAC Name

4-(2-methoxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-17(2)8-11-14(12(20)9-17)15(19-16(22)18-11)10-6-4-5-7-13(10)21-3/h4-7,15H,8-9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKOURQYSNZCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC=CC=C3OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and thiolation reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-Methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of hexahydroquinazolinones are highly dependent on substituents at the 4-position and modifications to the thioxo group. Key analogs include:

Compound Name Substituent at 4-Position Key Structural Features
Target Compound 2-Methoxyphenyl Methoxy group (electron-donating)
4-(4-Bromophenyl) analog (4f) 4-Bromophenyl Bromine (electron-withdrawing)
4-(4-Chlorophenyl) analog (4e) 4-Chlorophenyl Chlorine (electron-withdrawing)
4-(2-Iodo-3,5-dimethoxyphenyl) analog (4g) 2-Iodo-3,5-dimethoxyphenyl Iodine + methoxy groups (mixed effects)
4-(1H-Indol-3-yl) analog (23) Indole core Planar aromatic system
(S)-4-(3-Hydroxyphenyl) analog 3-Hydroxyphenyl Hydroxyl group (hydrogen-bond donor)

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and modulate receptor interactions via steric or electronic effects.
  • Halogenated analogs (4e, 4f) exhibit stronger antimicrobial activity, likely due to increased lipophilicity and membrane penetration .
  • Indole-containing analogs (23, 24) show distinct spectral properties (e.g., NMR shifts at δ 10.30 ppm for indole NH) and higher melting points (~206–213°C), suggesting enhanced crystallinity .

Key Findings :

  • Halogenated analogs (4e, 4f) outperform methoxy-substituted compounds in antimicrobial assays, possibly due to enhanced electrophilicity .
  • The 3-hydroxyphenyl analog shows potent kinesin inhibition (Ki = 120 nM), suggesting that polar substituents improve target binding .
  • Indole derivatives (23, 24) lack antimicrobial data but exhibit structural uniqueness, warranting further study .
Molecular Modeling and Target Interactions
  • The (S)-3-hydroxyphenyl analog (PDB: 2X7C) binds to kinesin Eg5 via hydrogen bonds between the hydroxyl group and Asp130/Glu116, while the quinazolinone core engages in hydrophobic interactions .
  • Methoxy groups (as in the target compound) may reduce binding affinity compared to hydroxyl groups due to weaker hydrogen bonding but could enhance metabolic stability .

Biological Activity

The compound 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been investigated for their potential therapeutic applications in various diseases including cancer, inflammation, and infections. This article reviews the biological activities associated with this specific compound based on available research findings.

Chemical Structure and Properties

This compound features a thioxo group and methoxy substitution on the phenyl ring. The molecular formula is C16H20N2OSC_{16}H_{20}N_2OS with a molecular weight of approximately 328.5 g/mol. The presence of the methoxy group enhances its solubility and potentially its biological activity compared to other derivatives lacking this substituent.

Biological Activities

The biological activities of 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can be summarized as follows:

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance:

  • Inhibition Zones : Compounds similar to 4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one have shown inhibition zones ranging from 14 mm to 24 mm against various bacterial strains .

Antiproliferative Activity

Studies have shown that quinazoline derivatives can inhibit cell proliferation in cancer cell lines:

  • Cell Lines Tested : The compound was tested against colorectal cancer (CRC) cell lines and showed a dose-dependent inhibition of cell growth .
  • Mechanism of Action : The mechanism may involve the inhibition of specific enzymes related to cell proliferation and apoptosis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on phospholipase A2 (PLA2) and protease enzymes:

  • PLA2 Inhibition : At a concentration of 0.05 g/L, significant inhibition (up to 92.86%) was observed for certain derivatives .
  • Protease Activity : Compounds demonstrated variable protease inhibitory activity with maximum inhibition recorded at 0.6 mg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like methoxy enhances biological activity:

CompoundStructure FeaturesBiological Activity
4-(2-methoxyphenyl)-7,7-dimethyl-2-thioxo-1H-quinazolin-5-oneMethoxy substitutionAntibacterial and antiproliferative
4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-1H-quinazolin-5-oneBromine substitutionHigh antibacterial activity
4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo-1H-quinazolin-5-oneChlorine substitutionAntioxidant properties

Case Studies

Several studies have highlighted the potential therapeutic applications of quinazoline derivatives:

  • Colorectal Cancer Study : A study focused on octahydroquinazolinones demonstrated their ability to reduce CRC risk factors through enzyme inhibition .
  • Antibacterial Evaluation : Comparative studies on various quinazoline derivatives showed that those with specific substitutions had enhanced antibacterial properties against resistant strains .

Q & A

Modification Strategies :

  • Replace the 2-thioxo group with carbonyl to alter electron density.
  • Introduce halogens (e.g., F, Br) to improve metabolic stability .

Data Contradiction Analysis

Q. Why do synthetic yields vary across reported methods for hexahydroquinazolinones?

  • Analysis : Discrepancies arise from:
  • Catalyst Efficiency : Nanocatalysts (e.g., Fe₃O₄@SiO₂) improve yields (75%) vs. traditional acids (50%) .
  • Solvent Effects : Solvent-free conditions reduce side reactions but require precise temperature control (±2°C) .
    • Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time).

Research Tools and Workflows

Q. Which software suites are recommended for crystallographic data processing?

  • Recommendations :
  • Data Reduction : SHELX-97 for integrating diffraction patterns .
  • Structure Solution : SHELXD for dual-space methods in cases of poor initial phases .
  • Visualization : WinGX/ORTEP for generating publication-ready figures .

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